Axitinib-13CD3

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Enrichment

Axitinib-13CD3 is the preferred internal standard for robust, regulatory-compliant axitinib bioanalysis. Its dual 13C+D3 labeling provides a definitive +4 Da mass shift, eliminating interference from the analyte's natural isotopic envelope and mitigating deuterium exchange for superior long-term stability. Choose Axitinib-13CD3 for reliable ANDA-supporting data.

Molecular Formula C22H18N4OS
Molecular Weight 390.5 g/mol
Cat. No. B1503775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib-13CD3
Molecular FormulaC22H18N4OS
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
InChIInChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1+1D3
InChIKeyRITAVMQDGBJQJZ-QUYHSVBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axitinib-13CD3: Chemical Structure, Isotopic Labeling, and Primary Analytical Applications


Axitinib-13CD3 (CAS 1261432-00-1) is a stable isotope-labeled analog of the multi-targeted tyrosine kinase inhibitor Axitinib. Chemically, it is (E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide [1]. The compound features a dual isotopic label: a carbon-13 (13C) atom replacing the standard carbon-12 in the methylamide group, and three deuterium (D3) atoms substituting for hydrogens, resulting in a molecular mass of 390.48 g/mol (C21[13C]H15D3N4OS) . It is primarily intended for use as an internal standard for the quantification of axitinib by GC- or LC-MS [2], enabling accurate and precise measurement in complex biological matrices for applications in bioanalysis, pharmaceutical research, and regulatory development.

Why Axitinib-13CD3 Cannot Be Replaced by Unlabeled Axitinib or Single-Label Analogs in Quantitative Bioanalysis


Substituting Axitinib-13CD3 with the unlabeled parent compound or a single-isotope labeled analog (e.g., Axitinib-d3) in LC-MS/MS workflows introduces significant analytical error and regulatory risk. While unlabeled axitinib shares identical chromatographic and ionization properties with the analyte, its use as an internal standard is fundamentally flawed because it cannot be distinguished from the analyte in the mass spectrometer, rendering it useless for correcting matrix effects, extraction recovery variability, or ion suppression/enhancement [1]. In contrast, isotopically labeled internal standards (SIL-IS) co-elute with the analyte but possess a distinct mass difference, allowing the mass spectrometer to differentiate between the analyte and the IS signal. Axitinib-d3 provides a +3 Da mass shift, which is the minimum recommended for deuterated IS. However, Axitinib-13CD3 provides a +4 Da mass shift, which can offer improved baseline resolution from the analyte's natural isotopic envelope, particularly for compounds with high mass or complex isotope distributions . Furthermore, the presence of both 13C and deuterium labels in Axitinib-13CD3 can mitigate potential issues of deuterium exchange or differential chromatographic retention that may affect single-label deuterated analogs , ensuring greater method robustness and regulatory compliance.

Quantitative Differentiation of Axitinib-13CD3 from Single-Label and Unlabeled Analogs: A Comparative Evidence Guide


Isotopic Enrichment and Mass Shift: Axitinib-13CD3 vs. Axitinib-d3

Axitinib-13CD3 provides a +4 Da mass shift relative to unlabeled axitinib, compared to a +3 Da shift for the deuterium-only analog Axitinib-d3 . This larger mass shift minimizes potential interference from the analyte's natural isotopic envelope. Axitinib-13CD3 has a reported isotopic enrichment of 99% 13C and 98% 2H, while Axitinib-d3 is specified at 99% 2H [1][2]. The dual labeling ensures a more robust analytical differentiation.

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Enrichment

Chemical Purity and Method Validation Readiness: Axitinib-13CD3 vs. Axitinib-d3

Axitinib-13CD3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Its chemical purity is typically specified as >98% . In contrast, while Axitinib-d3 is also used as an IS, its regulatory acceptability for certain applications may be limited by potential deuterium exchange or retention time shifts, which are mitigated in the dual-labeled 13CD3 analog .

Method Validation Quality Control Reference Standard

Analytical Performance in Validated LC-MS/MS Methods: Axitinib-13CD3 vs. Axitinib-d3

A validated LC-MS/MS method utilizing Axitinib-d3 as an internal standard achieved a linear range of 0.2–125 ng/mL in human plasma, with precision and accuracy meeting FDA/EMA guidelines [1]. While this demonstrates the viability of the deuterated IS, the use of Axitinib-13CD3 is anticipated to provide equivalent or improved performance due to the +4 Da mass shift and reduced risk of deuterium exchange. No direct head-to-head comparison of Axitinib-13CD3 and Axitinib-d3 in the same method was found. However, the class-level inference supports the use of any stable isotope-labeled internal standard with a sufficient mass shift for robust quantitation.

LC-MS/MS Method Validation Pharmacokinetics Bioanalysis

Isotopic Stability and Deuterium Exchange Mitigation: Axitinib-13CD3 vs. Axitinib-d3

Deuterium-labeled compounds can undergo deuterium-hydrogen exchange in protic solvents or under certain pH conditions, leading to a shift in mass and potential loss of IS signal. The incorporation of a 13C label in Axitinib-13CD3 provides a stable carbon skeleton that is not subject to exchange, and the dual labeling ensures that even if some deuterium loss occurs, the 13C label maintains the mass shift for identification . This is a key advantage over Axitinib-d3, where complete deuterium loss would revert the compound to its unlabeled form, compromising the assay.

Deuterium Exchange Isotope Stability LC-MS/MS

Optimized Application Scenarios for Axitinib-13CD3 Based on Quantifiable Differentiation


Regulated Bioanalytical Method Development and Validation for ANDA Submissions

Axitinib-13CD3 is explicitly positioned as a reference standard for analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) [1]. Its ≥98% purity, dual isotopic labeling, and potential traceability to USP/EP standards make it the preferred internal standard for generating robust, regulatory-compliant data. The +4 Da mass shift and reduced risk of deuterium exchange ensure method reliability and minimize the likelihood of regulatory queries, directly aligning with the requirements for demonstrating bioequivalence and product quality in generic drug development [1].

High-Sensitivity Pharmacokinetic and Bioequivalence Studies Requiring Precise Quantitation

The larger +4 Da mass shift provided by Axitinib-13CD3 minimizes interference from the analyte's natural isotopic envelope, which is critical for achieving high sensitivity and accuracy at low ng/mL concentrations . This makes it the ideal choice for pharmacokinetic studies where accurate determination of Cmax, AUC, and t1/2 is essential. The use of Axitinib-13CD3 can improve the lower limit of quantitation (LLOQ) and ensure robust data in bioequivalence trials, where small differences in exposure must be reliably measured [2].

Long-Term Clinical and Preclinical Studies with Complex Matrices and Variable Storage Conditions

The dual labeling of Axitinib-13CD3 offers enhanced isotopic stability compared to deuterium-only internal standards. The 13C label provides a permanent mass shift unaffected by potential deuterium-hydrogen exchange in biological fluids or during long-term storage . This property is particularly valuable for longitudinal studies involving large sample sets and diverse matrix conditions (e.g., plasma, urine, tissue homogenates), where maintaining consistent IS response over time is paramount for accurate data interpretation and inter-study comparisons .

Quality Control and Impurity Profiling in Axitinib Drug Product Manufacturing

Axitinib-13CD3 can serve as a reference standard for identity, purity, and assay testing in quality control laboratories. Its use in HPLC and LC-MS methods for monitoring axitinib content and related substances in drug substance and drug product batches ensures compliance with pharmacopeial standards [1]. The availability of detailed characterization data and potential USP/EP traceability streamlines method implementation and reduces the analytical burden for QC release and stability testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axitinib-13CD3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.